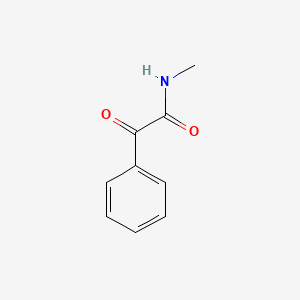

N-甲基-2-氧代-2-苯基乙酰胺

描述

“N-methyl-2-oxo-2-phenylacetamide” is a chemical compound with the molecular formula C9H9NO2 . It has an average mass of 163.173 Da and a monoisotopic mass of 163.063324 Da .

Synthesis Analysis

The synthesis of N-methyl-2-oxo-2-phenylacetamide and its derivatives has been the subject of various studies . For instance, one study described the protection of the N-hydroxy group through methylation of hydroxamic acid, followed by cyclization to form β-lactones .Molecular Structure Analysis

The molecular structure of N-methyl-2-oxo-2-phenylacetamide consists of 9 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . The exact mass is 163.06300 .Chemical Reactions Analysis

While specific chemical reactions involving N-methyl-2-oxo-2-phenylacetamide are not detailed in the search results, the compound’s synthesis often involves reactions such as methylation and cyclization .Physical and Chemical Properties Analysis

N-methyl-2-oxo-2-phenylacetamide has a predicted density of 1.137±0.06 g/cm3 . Its melting point is reported to be 74 °C . The compound’s molecular weight is 163.17300, and it has a LogP value of 1.00620 .科学研究应用

神经炎症成像

N-甲基-2-氧代-2-苯基乙酰胺衍生物(如 [18F]FEBMP)已被研究其在正电子发射断层扫描 (PET) 中对转运蛋白(18 kDa,TSPO)的成像功效,TSPO 是神经炎症的标志物。研究表明,[18F]FEBMP 在富含 TSPO 的外周器官和大脑中表现出高摄取,表明其作为可视化神经炎症工具的潜力。使用 [18F]FEBMP 进行 PET 成像显示,在神经炎症区域(例如局灶性脑缺血大鼠模型中的梗死纹状体)放射性积累增加。这表明 [18F]FEBMP 和类似衍生物可能是体内神经炎症可视化的有前途的新工具,有助于神经炎症疾病的诊断和治疗监测 (Tiwari 等人,2015)。

抗抑郁和抗惊厥作用

已经合成并评估了含有苯基亚氨基吲哚的苯基乙酰胺衍生物的潜在抗抑郁样和抗惊厥作用。一项研究发现,几种化合物在动物抑郁模型中显着减少了不动时间,表明具有潜在的抗抑郁活性。此外,一些化合物显示出抗惊厥作用,表明这些衍生物可用作抗抑郁药的辅助剂,用于治疗癫痫患者的抑郁症。这突出了 N-甲基-2-氧代-2-苯基乙酰胺衍生物在神经系统疾病管理中多方面的治疗潜力 (Guan 等人,2016)。

抑制腹主动脉瘤的发展

特定的糜蛋白酶抑制剂 NK3201(N-甲基-2-氧代-2-苯基乙酰胺的衍生物)已显示出抑制仓鼠实验模型中腹主动脉瘤的发展。这表明此类化合物在预防腹主动脉瘤进展中具有治疗作用,可能为血管疾病的治疗提供一条新途径 (Tsunemi 等人,2004)。

抗利什曼原虫活性

已经制备了 N-甲基-2-氧代-2-苯基乙酰胺的新型喹啉衍生物,并显示出显着的抗利什曼原虫活性。这些化合物在减少仓鼠模型脾脏和肝脏中的寄生虫负荷方面比标准抗利什曼原虫药物葡萄糖酸锑钠更活跃,表明它们作为抗利什曼原虫剂的潜力 (Sahu 等人,2002)。

安全和危害

Safety data sheets suggest that N-methyl-2-oxo-2-phenylacetamide may be harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended. The compound should be stored in a dry, cool, and well-ventilated place .

未来方向

While specific future directions for N-methyl-2-oxo-2-phenylacetamide are not outlined in the search results, the compound’s synthesis and pharmacological activities have been the subject of recent investigations . These studies could pave the way for the design of new derivatives of phenoxy acetamide and its derivatives, potentially enhancing the quality of life from a biological and industrial perspective .

作用机制

Target of Action

It’s known that similar compounds, such as cyanoacetamide derivatives, are considered important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

It’s known that the active hydrogen on c-2 of similar compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

Similar compounds are known to be involved in the formation of various organic heterocycles .

Result of Action

Similar compounds have been reported to have diverse biological activities .

属性

IUPAC Name |

N-methyl-2-oxo-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-10-9(12)8(11)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKOLBPBJRMCMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

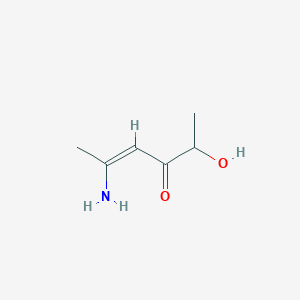

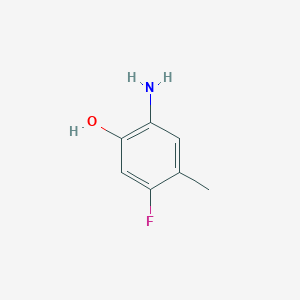

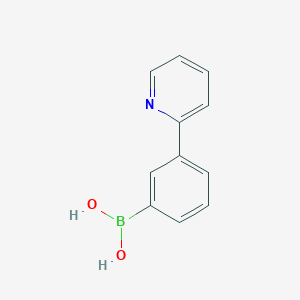

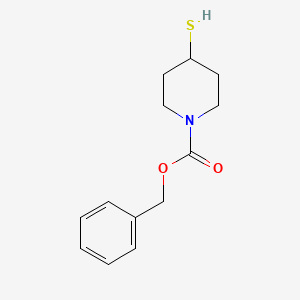

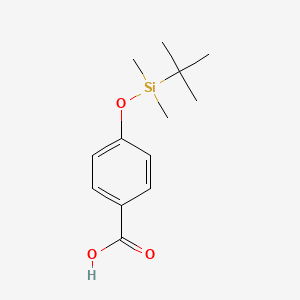

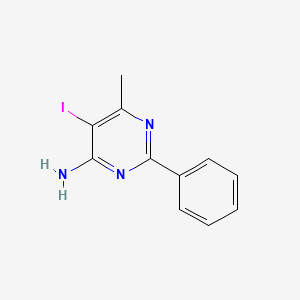

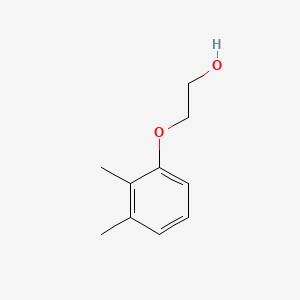

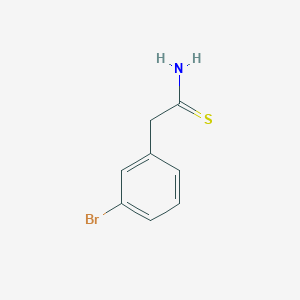

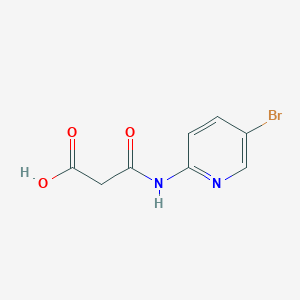

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3,6-dicarboxylic acid diethyl ester](/img/structure/B3156745.png)